molecular formula C17H19NOS2 B2812233 N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034547-30-1

N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2812233
CAS No.: 2034547-30-1
M. Wt: 317.47
InChI Key: RCUUGWRRGPTCQM-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a cyclohexene ring, a carboxamide group, and a bithiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide typically involves the condensation of a bithiophene derivative with a cyclohexenecarboxamide precursor. One common method includes the use of a basic ionic liquid, such as 2-hydroxyethylammonium acetate, to facilitate the reaction at ambient conditions . The process is efficient, environmentally benign, and proceeds in high yield without the need for column chromatography purification .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes and optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bithiophene or cyclohexene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bithiophene moiety can engage in π-π interactions, while the carboxamide group can form hydrogen bonds, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-enecarboxamide derivatives: These compounds share the cyclohexene and carboxamide moieties but lack the bithiophene group.

    Bithiophene derivatives: These compounds contain the bithiophene moiety but differ in the attached functional groups.

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide is unique due to the combination of the cyclohexene, carboxamide, and bithiophene groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c19-17(13-4-2-1-3-5-13)18-10-8-15-6-7-16(21-15)14-9-11-20-12-14/h1-2,6-7,9,11-13H,3-5,8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUUGWRRGPTCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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